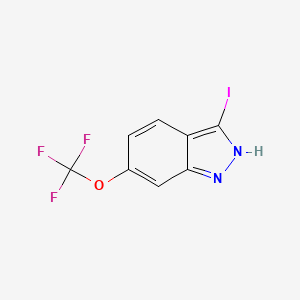

3-Iodo-6-(trifluoromethoxy)-1H-indazole

Description

Overview of the Indazole Heterocyclic Scaffold in Contemporary Chemical Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in medicinal and materials chemistry. nih.govgoogle.comsigmaaldrich.comnih.gov Its unique electronic properties and the presence of two nitrogen atoms within the five-membered ring allow for diverse chemical modifications. The two most common and thermodynamically stable tautomeric forms are 1H-indazole and 2H-indazole. google.com The indazole nucleus is a key component in numerous pharmaceutical agents, demonstrating a broad spectrum of biological activities. sigmaaldrich.comnih.gov This has spurred extensive research into the development of novel synthetic methodologies for the construction and functionalization of the indazole scaffold. google.comorganic-chemistry.org

Strategic Importance of Halogenation (e.g., Iodine) in Indazole Functionalization

The introduction of a halogen atom, particularly iodine, onto the indazole ring is a powerful strategy for enabling further molecular elaboration. researchgate.net The C-I bond is relatively weak and susceptible to a variety of subsequent chemical transformations. Specifically, 3-iodoindazoles are highly valuable intermediates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex indazole derivatives that would be difficult to synthesize through other means. The regioselective iodination of the indazole core, most commonly at the C3 position, is a well-established and efficient process, often achieved using molecular iodine in the presence of a base. researchgate.net

Role of Trifluoromethoxy (-OCF₃) Substitution in Modulating Indazole Reactivity and Synthetic Utility

The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in modern organic chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's chemical reactivity and physicochemical properties. When appended to the indazole scaffold, the -OCF₃ group can modulate the electron density of the ring system, thereby affecting its reactivity in various chemical transformations. The introduction of this group can also enhance the metabolic stability and membrane permeability of indazole-containing compounds, which is a desirable attribute in the design of new therapeutic agents.

Rationale for Focused Academic Inquiry into 3-Iodo-6-(trifluoromethoxy)-1H-indazole within Organic Synthesis

The compound This compound (CAS Number: 2089292-32-8) represents a convergence of the key structural features discussed above. The presence of the iodo group at the 3-position primes the molecule for a wide range of synthetic transformations, particularly cross-coupling reactions. nih.gov Simultaneously, the trifluoromethoxy group at the 6-position is expected to confer unique electronic and physiological properties. This combination makes this compound a highly attractive building block for the synthesis of novel and complex indazole derivatives with potential applications in drug discovery and materials science. A focused academic inquiry into its synthesis and reactivity is therefore crucial for unlocking its full potential in advanced organic synthesis.

Detailed Research Findings

A plausible synthetic route to 6-(trifluoromethoxy)-1H-indazole would start from a commercially available substituted fluorobenzene. The synthesis of related 6-substituted indazoles has been documented, providing a template for this initial step. tandfonline.com

Following the successful synthesis of the 6-(trifluoromethoxy)-1H-indazole precursor, the subsequent and crucial step is the introduction of the iodine atom at the C3 position. The direct iodination of the indazole ring at this position is a well-precedented reaction. For instance, the synthesis of 3-iodo-6-nitro-indazole is achieved by treating 6-nitroindazole (B21905) with iodine (I₂) and a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com This method is generally applicable to a wide range of substituted indazoles.

Therefore, a similar approach is expected to be effective for the synthesis of this compound. The reaction would likely proceed by deprotonation of the N-H proton of the indazole ring by the base, increasing the nucleophilicity of the C3 position, which then attacks the electrophilic iodine.

The reactivity of the resulting this compound would be dominated by the C-I bond. This functional group is an excellent handle for various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid would yield a 3-aryl-6-(trifluoromethoxy)-1H-indazole. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne would introduce vinyl or alkynyl substituents at the C3 position, respectively. These transformations would allow for the rapid diversification of the indazole core, leading to a library of novel compounds for further investigation.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₄F₃IN₂O | 328.03 | 2089292-32-8 |

| 6-(Trifluoromethoxy)-1H-indazole | C₈H₅F₃N₂O | 202.13 | 13712997-03-6 |

| 3-Iodo-1H-indazole | C₇H₅IN₂ | 244.03 | 66607-27-0 google.com |

| 3-Iodo-6-nitro-1H-indazole | C₇H₄IN₃O₂ | 289.03 | 70315-70-7 sigmaaldrich.comnih.gov |

| 6-Methoxy-1H-indazole | C₈H₈N₂O | 148.16 | 3522-07-4 nih.govbldpharm.com |

| 3-Iodo-6-methoxy-1H-indazole | C₈H₇IN₂O | 274.06 | 936138-17-9 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4F3IN2O |

|---|---|

Molecular Weight |

328.03 g/mol |

IUPAC Name |

3-iodo-6-(trifluoromethoxy)-2H-indazole |

InChI |

InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H,13,14) |

InChI Key |

ZVZMJKIGFPFVTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1OC(F)(F)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 6 Trifluoromethoxy 1h Indazole and Analogous Indazole Systems

Strategies for the Construction of the Indazole Core Precursors with 6-(trifluoromethoxy) Substitution

The formation of the indazole ring system with a trifluoromethoxy group at the 6-position is a critical initial phase. This can be achieved through several cyclization reactions, often starting from appropriately substituted aromatic precursors.

Cyclization Reactions for the Formation of the Indazole Ring System

A common and versatile method for constructing the indazole core is through the Fischer indole (B1671886) synthesis, which can be adapted to form indazoles from arylhydrazines. In the context of 6-(trifluoromethoxy)-1H-indazole, the reaction would typically involve the cyclization of a suitably substituted phenylhydrazine. For instance, the reaction of 4-(trifluoromethoxy)phenylhydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization, can yield the desired indazole.

Another powerful method is the Davis-Beirut reaction, which allows for the synthesis of 2H-indazoles from N-substituted 2-nitrobenzylamines. mdpi.com This reaction proceeds via an N,N-bond forming heterocyclization and can be performed under both acidic and basic conditions. mdpi.com While this method primarily yields 2H-indazoles, these can often be isomerized to the more stable 1H-indazole tautomer.

Furthermore, intramolecular C-H amination of hydrazones mediated by reagents like iodine has been shown to be an effective method for indazole synthesis. osti.gov This approach avoids the need for pre-functionalized starting materials at the ortho position.

A copper-catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure, also provides a convenient route to 1-N-alkoxycarbonyl indazole derivatives. nih.gov

| Cyclization Method | Key Starting Materials | Typical Reagents/Conditions | Product Type |

| Fischer Indole Synthesis (adapted) | 4-(trifluoromethoxy)phenylhydrazine, carbonyl compound | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid) | 1H-Indazole |

| Davis-Beirut Reaction | N-substituted 2-nitrobenzylamine with a 4-(trifluoromethoxy) group | Base (e.g., NaOH, KOH) or Acid | 2H-Indazole |

| Iodine-Mediated C-H Amination | Hydrazone derived from a ketone and 4-(trifluoromethoxy)phenylhydrazine | I₂, base | 1H-Indazole |

| Copper-Catalyzed Cyclization | 2-formyl-4-(trifluoromethoxy)phenylboronic acid, diazodicarboxylate | Cu(OAc)₂, then acid or base | 1-N-alkoxycarbonyl Indazole |

Introduction of the 6-(trifluoromethoxy) Moiety onto Aromatic Precursors

The synthesis of the necessary aromatic precursors bearing the trifluoromethoxy group is a crucial prerequisite. The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.com

One key precursor is 4-(trifluoromethoxy)phenylhydrazine, which is commercially available. mdpi.com Its synthesis can be achieved from 4-(trifluoromethoxy)aniline (B150132) via diazotization followed by reduction.

Another important precursor is 2-amino-4-(trifluoromethoxy)benzonitrile. This can be synthesized from m-(trifluoromethoxy)fluorobenzene through a sequence of bromination, cyanation, and subsequent amination.

Regioselective Iodination at the 3-Position of 6-(trifluoromethoxy)-1H-indazole Derivatives

With the 6-(trifluoromethoxy)-1H-indazole core in hand, the next critical step is the regioselective introduction of an iodine atom at the 3-position. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the indazole ring, making the choice of iodination method important.

Electrophilic Iodination Approaches

Electrophilic iodination is the most common and direct method for the C3-iodination of indazoles. This typically involves the use of molecular iodine (I₂) in the presence of a base. The base deprotonates the N-H of the indazole, increasing the electron density of the heterocyclic ring and facilitating electrophilic attack by iodine at the C3 position.

A widely used system for this transformation is iodine in combination with potassium hydroxide (B78521) (KOH) in a solvent like dimethylformamide (DMF). This method has been successfully applied to various substituted indazoles, including those with electron-withdrawing groups like a nitro group at the 6-position, which is electronically similar to the trifluoromethoxy group. unl.edu

N-Iodosuccinimide (NIS) is another effective electrophilic iodinating agent. nih.govorgsyn.orgacs.org It can be used under neutral or acidic conditions and is particularly useful for substrates that are sensitive to strong bases. For electron-deficient indazoles, the use of NIS in a strong acid like sulfuric acid can be effective. nih.gov

| Reagent System | Substrate Example | Conditions | Yield (%) | Reference |

| I₂ / KOH | 6-Nitro-1H-indazole | DMF, room temperature | High | unl.edu |

| NIS / H₂SO₄ | Electron-deficient arenes | 0-20 °C | Good | nih.gov |

| I₂ / K₂CO₃ | 1H-Indazole | DMF, room temperature | - |

Metal-Mediated or Catalyzed Iodination Reactions

Palladium-catalyzed C-H activation offers a powerful tool for the direct iodination of arenes and heterocycles. These methods can provide high regioselectivity and functional group tolerance. For instance, a palladium-catalyzed ortho-C-H iodination directed by a weakly coordinating amide auxiliary using molecular iodine as the sole oxidant has been developed. nih.govnih.gov While not yet specifically reported for 6-(trifluoromethoxy)-1H-indazole, this methodology shows promise for the C7-iodination of indazoles. researchgate.net

Rhodium(III)-catalyzed C-H activation has also emerged as a valuable method for the functionalization of indazoles. mdpi.comosti.govnih.govnih.govnih.gov These catalysts can enable the direct introduction of various groups at specific positions of the indazole ring, and adaptation for iodination is a potential synthetic route.

Advanced Synthetic Routes Combining Iodination and Trifluoromethoxy Introduction

The synthesis of 3-iodo-6-(trifluoromethoxy)-1H-indazole requires the precise installation of three distinct functionalities onto the benzene (B151609) ring of the indazole system: an iodine atom at the C3 position, a trifluoromethoxy group at the C6 position, and the indazole's heterocyclic core. The approaches to achieve this can be broadly categorized into sequential and convergent strategies.

Sequential functionalization involves the step-by-step introduction of the desired groups onto a pre-existing indazole or a precursor molecule. A plausible synthetic sequence could commence with a commercially available substituted aniline (B41778) or fluorobenzonitrile. For instance, starting with an aniline bearing a trifluoromethoxy group, the indazole ring can be constructed through diazotization followed by cyclization. Subsequent iodination at the C3 position would then yield the target compound.

Electrophilic iodination of the indazole ring is a common method for introducing an iodine atom at the C3 position. chim.it This reaction is typically carried out using an iodine source such as molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as dimethylformamide (DMF). chim.it The use of a protecting group on the indazole nitrogen may be necessary to direct the iodination to the C3 position and prevent side reactions.

Another sequential approach involves the initial formation of a 6-(trifluoromethoxy)-1H-indazole intermediate, which is then subjected to iodination. The synthesis of the 6-(trifluoromethoxy)-1H-indazole precursor itself can be achieved through various established methods for indazole synthesis, starting from a correspondingly substituted o-toluidine (B26562) or other suitable precursors.

Convergent synthesis strategies involve the assembly of the final molecule from several independently synthesized fragments. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule, which are then combined in the final steps.

In the context of this compound, a convergent approach might involve the reaction of a hydrazine (B178648) derivative with a suitably substituted o-halobenzaldehyde or o-halobenzonitrile. For example, a 2-halo-4-(trifluoromethoxy)benzaldehyde could be reacted with a hydrazine to form the indazole ring, with the halogen at the 2-position being a precursor for the iodo group at the 3-position through a subsequent transformation.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of convergent synthesis. For instance, a pre-functionalized indazole, such as a 3-bromo-6-(trifluoromethoxy)-1H-indazole, could undergo a halogen exchange reaction to introduce the iodine atom. Alternatively, a more elaborate convergent strategy could involve a [3+2] cycloaddition reaction between an aryne and a diazo compound. nih.govorganic-chemistry.org In this scenario, an aryne generated from a 1-halo-2-iodo-4-(trifluoromethoxy)benzene derivative could react with a suitable diazo species to construct the indazole ring in a single step.

Recent advancements in transition-metal-catalyzed sequential C-H activation and annulation reactions also offer a powerful tool for the one-step construction of functionalized indazole derivatives. nih.gov These methods often utilize rhodium or copper catalysts to facilitate the formation of the indazole core from readily available starting materials. nih.gov

Protection and Deprotection Strategies for Nitrogen Atoms within the Indazole Framework During Synthesis

The presence of two nitrogen atoms (N1 and N2) in the indazole ring presents a challenge for regioselective functionalization. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, reactions such as alkylation can often lead to a mixture of N1 and N2 substituted products. researchgate.net Therefore, the use of protecting groups is often essential to control the regioselectivity of synthetic transformations on the indazole ring.

A variety of protecting groups have been employed in indazole synthesis to achieve regioselective functionalization. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Commonly used N-protecting groups for indazoles include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its ease of introduction and removal under acidic conditions. google.com

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group can be used to regioselectively protect the N2 position of indazoles. nih.gov It also directs lithiation to the C3 position, allowing for the introduction of various electrophiles. nih.gov The SEM group can be removed using fluoride (B91410) reagents or acidic conditions. nih.gov

Tetrahydropyranyl (THP): The THP group is an acid-labile protecting group that has been used for the protection of indazoles. researchgate.net

Tosyl (Ts): The tosyl group is a robust protecting group that is stable to a wide range of reaction conditions and can be removed by strong reducing agents or concentrated acid. google.comwikipedia.org

Benzyl (B1604629) (Bn): The benzyl group is another common protecting group that can be removed by hydrogenolysis. google.com

The regioselectivity of protection can often be controlled by the reaction conditions. For example, protection under mildly acidic conditions tends to favor the N2-protected isomer, while thermodynamic conditions can lead to the N1-protected product. nih.gov

Table 1: Common N-Protecting Groups for Indazoles

| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Strong acid (e.g., TFA, HCl) |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | Fluoride source (e.g., TBAF), or acid |

| Tetrahydropyranyl | THP | DHP, acid catalyst | Aqueous acid |

| Tosyl | Ts | TsCl, base | Strong reducing agents, strong acid |

| Benzyl | Bn | BnBr, base | Hydrogenolysis (H₂, Pd/C) |

The selective alkylation or acylation of the indazole nitrogen atoms is a critical step in the synthesis of many biologically active indazole derivatives. The regioselectivity of these reactions is influenced by factors such as the substrate's electronic and steric properties, the nature of the electrophile, the base, and the solvent. nih.gov

Selective N-Alkylation: Achieving selective N1-alkylation can be challenging, often yielding a mixture of N1 and N2 isomers. However, certain conditions can favor the formation of the N1 product. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown high N1 selectivity for a range of substituted indazoles. nih.gov Thermodynamic control, which favors the more stable N1-substituted product, can be achieved through equilibration processes. nih.govnih.gov

Conversely, N2-alkylation can be favored under kinetic control or by using specific reagents. For instance, alkylation with alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst has been shown to be highly selective for the N2 position. researchgate.netwuxibiology.com

Selective N-Acylation: N-acylation of indazoles generally shows a higher preference for the N1 position. This is often attributed to the thermodynamic stability of the N1-acylindazole, which can be formed via isomerization of the initially formed N2-acylindazole. nih.gov An electrochemical method for the selective N1-acylation of indazoles has also been developed, which proceeds via the generation of an indazole anion followed by reaction with an acid anhydride. nih.govorganic-chemistry.orgacs.org This method is notable for being base-free and providing high selectivity for the N1 product. organic-chemistry.org

Table 2: Methods for Selective N-Functionalization of Indazoles

| Reaction Type | Position | Conditions | Notes |

|---|---|---|---|

| N-Alkylation | N1 | NaH, THF | High N1 selectivity for many substrates. nih.gov |

| N-Alkylation | N1 | Thermodynamic control | Favors the more stable N1 isomer. nih.gov |

| N-Alkylation | N2 | Alkyl 2,2,2-trichloroacetimidate, acid catalyst | Highly selective for the N2 position. wuxibiology.com |

| N-Acylation | N1 | Acid anhydride, electrochemical reduction | Base-free method with high N1 selectivity. nih.govorganic-chemistry.org |

| N-Acylation | N1 | Thermodynamic control | Isomerization from N2 to the more stable N1 product. nih.gov |

Reactivity and Advanced Chemical Transformations of 3 Iodo 6 Trifluoromethoxy 1h Indazole

Cross-Coupling Reactions Utilizing the 3-Iodo Moiety

The C-I bond at the 3-position of the indazole ring is the primary site for synthetic elaboration. Its susceptibility to oxidative addition with low-valent transition metals, particularly palladium, enables a diverse range of cross-coupling reactions.

Palladium-catalyzed reactions are the cornerstone for functionalizing 3-iodoindazoles, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkynyl groups.

The Suzuki-Miyaura coupling is a widely employed and robust method for forming carbon-carbon bonds. Specific applications using 3-Iodo-6-(trifluoromethoxy)-1H-indazole have been documented in patent literature, demonstrating its utility in synthesizing more complex molecules. For instance, the coupling of this compound with (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol has been successfully achieved using a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base like sodium carbonate, in a dioxane and water solvent system at elevated temperatures. Further examples show its reaction with various boronic acids and esters, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, utilizing catalysts like PdCl₂(dppf) and bases including potassium carbonate or cesium carbonate. These reactions facilitate the synthesis of 3-aryl and 3-heteroaryl-6-(trifluoromethoxy)-1H-indazoles, which are key scaffolds for kinase inhibitors.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 3-position of the indazole and a terminal alkyne. While specific examples for this compound are not prominent in reviewed literature, the reaction is well-documented for closely related 3-iodoindazoles. For example, 3-iodo-1H-indazole can be coupled with terminal alkynes using a catalytic system composed of a palladium source like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), a copper(I) co-catalyst such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (TEA). This reaction is also effective for other substituted 3-iodoindazoles, such as 6-bromo-3-iodo-1H-indazole, indicating its broad applicability.

The Heck reaction , which couples the aryl iodide with an alkene, represents another potential transformation. However, specific examples of the Heck reaction with this compound are not well-documented. In principle, the reaction is feasible and would proceed under standard Heck conditions, involving a palladium catalyst, a base, and an alkene, to yield a 3-vinyl-substituted indazole.

The catalytic cycles for these palladium-mediated cross-coupling reactions share fundamental steps. The process is initiated by the oxidative addition of the this compound to a low-valent palladium(0) species, forming a square planar palladium(II) intermediate. This is typically the rate-determining step.

The subsequent step, transmetalation , involves the transfer of the organic group from the coupling partner to the palladium(II) center. In the Suzuki-Miyaura reaction, the organoboron compound, activated by a base, transfers its aryl or vinyl group. In the Sonogashira reaction, a copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the palladium intermediate.

The final step is reductive elimination , where the two organic ligands on the palladium(II) complex couple to form the new carbon-carbon bond, yielding the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand coordinated to the palladium center is critical for the success of the cross-coupling reaction. Ligands stabilize the palladium catalyst, prevent the formation of inactive palladium black, and modulate its reactivity.

For Suzuki-Miyaura reactions involving this compound, bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are highly effective. The dppf ligand's large bite angle and electron-donating properties facilitate the reductive elimination step and stabilize the catalytic species throughout the cycle. Other common catalysts for Sonogashira couplings on related iodoindazoles often employ phosphine ligands like triphenylphosphine (PPh₃) . Bulky and electron-rich phosphine ligands are generally preferred as they promote the initial oxidative addition step while still allowing for the subsequent steps to proceed efficiently.

Copper catalysis plays a significant role in the reactivity of indazole derivatives. As mentioned, it is a crucial co-catalyst in the Sonogashira reaction, where it activates the terminal alkyne to form a copper acetylide intermediate.

Beyond its co-catalytic role, copper can also directly catalyze C-N bond formation in Ullmann-type reactions. While direct nucleophilic substitution of the iodine in this compound is challenging, copper-catalyzed N-arylation or N-alkylation at the indazole nitrogen (N1 or N2 position) is a common transformation for the parent indazole scaffold. For instance, the coupling of indazoles with aryl halides can be achieved using copper iodide (CuI) as a catalyst, often in the presence of a base and a ligand like 1,10-phenanthroline. This suggests that after an initial cross-coupling at the 3-position, further functionalization on the indazole nitrogen via copper catalysis is a viable synthetic strategy.

Direct nucleophilic aromatic substitution (SNAr) of the iodine at the 3-position of this compound is generally not a favored pathway. The indazole ring system is relatively electron-rich, which disfavors attack by nucleophiles. Furthermore, the conditions required for such substitutions are often harsh and can lead to side reactions. Consequently, functionalization at the 3-position is almost exclusively achieved through the more versatile and milder palladium-catalyzed cross-coupling methodologies. The synthesis of related 3-aminoindazoles often proceeds via cyclization pathways or from different starting materials rather than direct substitution of a halide at the C3 position.

Palladium-Catalyzed Carbon-Carbon Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group is one of the most stable fluorine-containing functional groups in organic chemistry. It is highly resistant to both acidic and basic conditions, as well as to most oxidizing and reducing agents. In the context of the reactions described above, the trifluoromethoxy group at the 6-position of the indazole ring is considered an inert spectator group. Its primary role is to modulate the electronic properties of the molecule through its strong electron-withdrawing inductive effect. This electronic influence can affect the rate of oxidative addition in cross-coupling reactions but the group itself does not typically participate in the reaction. Direct chemical transformation of the OCF₃ group would require exceptionally harsh conditions that are generally incompatible with the integrity of the indazole core.

Stability and Reactivity of the -OCF₃ Group under Various Reaction Conditions

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and thermal stability. mdpi.com Attached to an aromatic system like the indazole ring, this functional group is remarkably inert under a wide range of reaction conditions, including exposure to strong acids, bases, and high temperatures. researchgate.netrsc.org Its stability surpasses that of other common fluorine-containing substituents such as trifluoromethyl (-CF₃), difluoromethoxy (-OCHF₂), and trifluoromethylthio (-SCF₃). researchgate.net This robustness is attributed to the high bond dissociation energy of the C–F bonds, which makes them resistant to cleavage. mdpi.com

The strong electron-withdrawing nature of the three fluorine atoms significantly reduces the electron density on the oxygen atom, making the entire -OCF₃ moiety less susceptible to oxidative metabolism compared to a standard methoxy (B1213986) group. mdpi.com This inherent stability ensures that the -OCF₃ group typically remains intact during various chemical transformations performed on other parts of the this compound molecule.

Potential for Further Functionalization or Derivatization of the -OCF₃ Group (if applicable in chemical context)

Direct chemical modification of the trifluoromethoxy group is exceedingly challenging due to its high stability and the strength of the carbon-fluorine bonds. ccspublishing.org.cn Unlike a trifluoromethyl (-CF₃) group, where advanced methods involving radical intermediates or powerful reducing agents can sometimes achieve defluorinative functionalization, the -OCF₃ group is even less reactive. ccspublishing.org.cntcichemicals.com

The cleavage of a C–F bond within the -OCF₃ group requires harsh conditions and specialized reagents that are often incompatible with the rest of the indazole structure. ccspublishing.org.cn Strategies for C-F bond activation, while a subject of academic research, are not typically practical for routine synthetic derivatization of an -OCF₃ substituted arene. researchgate.net Consequently, in the context of this compound, the -OCF₃ group is generally considered a static substituent rather than a handle for further functionalization. Its primary role is to modify the electronic properties, lipophilicity, and metabolic stability of the molecule. mdpi.comnih.gov

Reactivity of the Indazole Nitrogen Atoms

The two nitrogen atoms within the indazole ring exhibit distinct reactivity, which is central to the chemical behavior of this compound. This reactivity is heavily influenced by the phenomenon of annular tautomerism and is most commonly expressed through N-alkylation and N-arylation reactions.

N-Alkylation and N-Arylation Reactions of this compound

The N-alkylation of an unsubstituted indazole like this compound can lead to a mixture of N-1 and N-2 substituted isomers. nih.gov The ratio of these products is highly dependent on the reaction conditions, with the N-1 isomer generally being the thermodynamically more stable product and the N-2 isomer often being favored under kinetic control. nih.govbeilstein-journals.org

Several factors influence the regioselectivity of these reactions:

Steric Hindrance : Substituents at the C-7 position can sterically hinder attack at the N-1 position, favoring N-2 alkylation. beilstein-journals.org In the case of this compound, the absence of a C-7 substituent means steric hindrance is less of a deciding factor.

Reaction Conditions : The choice of base and solvent plays a critical role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the thermodynamic N-1 product. beilstein-journals.orgnih.gov

Alkylating Agent : The nature of the electrophile (e.g., methyl iodide, ethyl bromide) can also affect the N-1/N-2 ratio. researchgate.net

Table 1: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Effect on Regioselectivity | Rationale |

|---|---|---|

| Base/Solvent System | NaH in THF generally favors N-1. beilstein-journals.org | Forms the indazolide anion, allowing equilibration to the more thermodynamically stable N-1 substituted product. beilstein-journals.orgnih.gov |

| Substituent Position | Electron-withdrawing groups at C-7 favor N-2. beilstein-journals.org | Steric hindrance at N-1 and electronic influence on the acidity of the N-H proton. |

| Reaction Control | Thermodynamic control favors N-1. nih.gov | The 1H-tautomer and its corresponding N-1 alkylated derivatives are typically more stable. nih.govchemicalbook.com |

| Reaction Control | Kinetic control can favor N-2. nih.gov | The lone pair on the N-2 nitrogen is sometimes considered more sterically accessible for initial attack. researchgate.net |

For this compound, N-alkylation or N-arylation would produce a mixture of the N-1 and N-2 isomers, the ratio of which would need to be carefully optimized based on the desired outcome.

Tautomerism and Isomerism of 1H-Indazoles and Their Influence on Reactivity

Indazole exists in a state of annular tautomerism, primarily between the 1H-indazole and 2H-indazole forms. nih.govchemicalbook.com

1H-Indazole : This tautomer features a benzenoid structure for the fused benzene (B151609) ring and is thermodynamically more stable. researchgate.netnih.gov For the parent indazole, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov

2H-Indazole : This tautomer has a quinonoid structure and is the less stable, higher-energy form. nih.govresearchgate.net

This tautomeric equilibrium is fundamental to the reactivity of the indazole nitrogens. nih.gov Although the 1H form predominates, both tautomers are present, and either nitrogen can act as a nucleophile. The reaction pathway often follows the Curtin-Hammett principle, where the product distribution is determined by the relative energy of the transition states leading to the N-1 and N-2 products, not just the ground-state population of the tautomers. nih.gov Therefore, while N-1 substitution leads to the more stable product, reactions proceeding through the less stable 2H-tautomer can be kinetically favorable under certain conditions, leading to significant amounts of the N-2 isomer. nih.govresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring of the Indazole System

The benzene portion of the this compound core can theoretically undergo substitution reactions, but its reactivity is heavily influenced by the attached heterocyclic ring and the substituents.

Nucleophilic Aromatic Substitution (NAS) : The electronic landscape of this compound is more favorable for nucleophilic substitution. The electron-withdrawing nature of both the indazole moiety and the -OCF₃ group makes the aromatic system relatively electron-poor, a key requirement for NAS. nih.gov

More importantly, the iodine atom at the C-3 position serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, which are mechanistically related to NAS. The C-3 position of the indazole ring can be readily functionalized using palladium-catalyzed reactions such as Suzuki or Heck couplings. google.com This allows for the introduction of a wide variety of aryl, vinyl, or other organic fragments at this position, making the C-3 iodo group the most synthetically versatile handle on the molecule.

Radical Chemistry and Photoredox Transformations involving this compound (if applicable)

Aryl iodides are excellent precursors for generating aryl radicals under photoredox conditions. nih.gov The carbon-iodine bond in this compound is significantly weaker than the other C-H or C-F bonds in the molecule, making it the most likely site for radical formation.

Visible-light photoredox catalysis can be used to initiate a single-electron transfer (SET) process, leading to the homolytic cleavage of the C-I bond. nih.gov This would generate a 6-(trifluoromethoxy)-1H-indazol-3-yl radical. This highly reactive intermediate can then participate in a variety of subsequent transformations that are difficult to achieve through traditional ionic pathways. nih.gov

Potential applications include:

Radical-radical coupling : Reaction with another radical species.

Giese addition : Addition to electron-deficient alkenes. nih.gov

Multicomponent reactions : Trapping of the radical intermediate with other components, such as olefins and O₂, to build molecular complexity in a single step. nih.gov

This approach offers a mild and efficient way to functionalize the C-3 position, complementing the more established palladium-catalyzed cross-coupling methods. researchgate.net

Theoretical and Computational Chemistry Investigations on 3 Iodo 6 Trifluoromethoxy 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Iodo-6-(trifluoromethoxy)-1H-indazole. nih.gov DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-311+G(d,p)) to optimize the molecular geometry and compute a range of electronic properties. nih.gov

A primary focus of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the indazole ring and the iodine atom, while the LUMO would likely be distributed across the pyrazole (B372694) and benzene (B151609) rings, influenced by the electron-withdrawing trifluoromethoxy group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Furthermore, the molecular electrostatic potential (MESP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the regions around the nitrogen atoms of the pyrazole ring and the oxygen of the trifluoromethoxy group are expected to exhibit negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atom on the pyrazole nitrogen and the iodine atom would be in regions of positive potential, indicating susceptibility to nucleophilic attack.

Illustrative Data Table of Calculated Electronic Properties:

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Global Electrophilicity Index (ω) | 3.66 eV |

Modeling of Reaction Pathways and Transition States for Synthetic Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways and the characterization of transition states. For this compound, this approach can be used to explore various synthetic transformations, such as palladium-catalyzed cross-coupling reactions at the C3-iodo position. mdpi.com

By modeling the reaction coordinates, researchers can identify the minimum energy path from reactants to products. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For instance, in a Suzuki coupling reaction, DFT calculations can elucidate the energies of the intermediates and transition states involved in the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

These computational studies can also predict the regioselectivity of reactions. For example, in the synthesis of substituted indazoles, different cyclization pathways may be possible. nih.govchemicalbook.com Theoretical modeling can determine the most energetically favorable pathway, thus predicting the major product. This is particularly valuable for complex heterocyclic systems where multiple reaction sites are present.

Illustrative Data Table of a Modeled Reaction Step:

| Species | Relative Energy (kcal/mol) (Illustrative) |

|---|---|

| Reactants (this compound + Coupling Partner) | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Oxidative Addition Intermediate | -5.8 |

| Reductive Elimination Transition State | +12.5 |

| Products | -20.1 |

Analysis of Aromaticity and Electronic Effects of Iodo and Trifluoromethoxy Substituents on the Indazole Ring System

The aromaticity of the indazole ring system is a key determinant of its stability and reactivity. This property can be quantitatively assessed using computational methods such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). diva-portal.orgrsc.org NICS calculations involve placing a "ghost" atom at the center of the ring to compute the magnetic shielding; negative values typically indicate aromaticity. diva-portal.org The HOMA index, on the other hand, is based on the analysis of bond lengths.

The substituents at the C3 and C6 positions, iodine and trifluoromethoxy respectively, significantly influence the electronic properties and aromaticity of the indazole ring. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and has a modest electron-withdrawing inductive effect. The trifluoromethoxy group (-OCF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.netnih.gov This group deactivates the benzene ring towards electrophilic substitution. nih.gov

Conformational Analysis and Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. nih.gov For this compound, MD simulations could be used to study the flexibility of the trifluoromethoxy group and the planarity of the indazole ring system. In a biological context, MD simulations are invaluable for studying the binding of the molecule to a protein target, revealing the key interactions and the stability of the complex. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

3-Iodo-6-(trifluoromethoxy)-1H-indazole as a Versatile Synthetic Building Block

The structure of this compound makes it an exceptionally useful building block in organic synthesis, primarily due to the strategic placement of its functional groups.

The C-3 iodo substituent is a key feature that allows this indazole to serve as a precursor for more complex molecular frameworks. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions. Based on extensive research on analogous 3-iodoindazoles, this compound is an excellent substrate for reactions such as:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst would lead to the formation of 3-aryl- or 3-heteroaryl-6-(trifluoromethoxy)-1H-indazoles. nih.govresearchgate.netmdpi.comnih.gov This method is one of the most powerful tools for creating C-C bonds and is fundamental in medicinal chemistry for synthesizing libraries of potential drug candidates.

Sonogashira Coupling: The coupling with terminal alkynes, also catalyzed by palladium and a copper co-catalyst, would yield 3-alkynyl-6-(trifluoromethoxy)-1H-indazoles. These products can undergo further transformations, such as cycloadditions, to build intricate polycyclic systems.

Heck Coupling: This reaction, involving the coupling with alkenes, provides a direct route to 3-vinyl-indazoles, which are valuable intermediates for further elaboration. google.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines would produce 3-amino-indazole derivatives, a common scaffold in pharmacologically active compounds.

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group and is considered a "super-methoxy" group. Its presence enhances the reactivity of the C-I bond towards oxidative addition in catalytic cycles and can influence the regioselectivity of reactions. Furthermore, this group is highly prized in medicinal chemistry for its ability to improve metabolic stability and membrane permeability of drug molecules.

The this compound scaffold offers multiple sites for chemical modification in a controlled, stepwise manner, a concept known as orthogonal functionalization.

C-3 Position: As detailed above, the iodine atom is the primary site for introducing a wide array of substituents via cross-coupling reactions. nih.gov

N-1 Position: The indazole ring contains a reactive N-H bond that can be functionalized through N-alkylation or N-arylation. mdpi.com This site can be protected with a suitable group (like a Boc-group) to direct reactivity towards the C-3 position first. nih.gov Subsequently, deprotection and functionalization of the N-1 position allow for the synthesis of diverse N-substituted indazole derivatives. This sequential functionalization is a cornerstone of modern synthetic strategy.

Aromatic Ring: The benzene (B151609) portion of the indazole ring, while less reactive than the C-I or N-H bonds, could potentially undergo electrophilic aromatic substitution, although the strong deactivating effect of the trifluoromethoxy group would make such reactions challenging and likely require harsh conditions.

This multi-faceted reactivity allows chemists to systematically and independently modify different parts of the molecule, enabling the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Potential as a Ligand in Catalysis

While direct evidence for this compound itself being used as a ligand is limited, the broader class of N-heterocyclic compounds, including indazoles, is pivotal in coordination chemistry and catalysis. After the iodine at C-3 is replaced, for example, with a pyridinyl group via a Suzuki coupling, the resulting 3-(pyridin-2-yl)-6-(trifluoromethoxy)-1H-indazole could act as a bidentate N,N-ligand. Such ligands are crucial for forming stable complexes with transition metals (e.g., Ruthenium, Iridium, Palladium) used in various catalytic processes, including hydrogenation, transfer hydrogenation, and C-H activation. The electronic properties imparted by the trifluoromethoxy group could modulate the catalytic activity of the metallic center.

Role in the Development of Advanced Materials

Indazole derivatives have been investigated for their applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs). The rigid, planar structure of the indazole core, combined with its electronic properties, makes it a suitable scaffold for creating materials with desirable photophysical characteristics.

By utilizing the synthetic handles on the this compound scaffold, it is possible to construct highly conjugated systems through cross-coupling reactions. The introduction of specific chromophoric and electron-transporting or hole-transporting moieties could lead to the development of new materials for OLEDs. The trifluoromethoxy group can enhance the volatility and stability of the material, which are important properties for fabrication and device lifetime, while also tuning the emission color and efficiency. Although specific research on this compound for OLEDs is not documented, its structural motifs are consistent with those used in the design of modern organic electronic materials.

Advanced Spectroscopic and Mechanistic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of indazole derivatives. nih.gov Advanced NMR experiments, including two-dimensional techniques like HMQC and HMBC, are instrumental in assigning the ¹H, ¹³C, and ¹⁵N chemical shifts, which are sensitive to the electronic environment of each nucleus. researchgate.net For instance, the substitution pattern on the indazole ring significantly influences the chemical shifts of the heterocyclic ring protons and carbons. ipb.pt

In mechanistic studies, NMR is employed to follow the course of reactions and identify intermediates. For example, in the synthesis of indazoles, NMR can help determine the regioselectivity of substitution and distinguish between different isomers, such as 1H and 2H tautomers. nih.govresearchgate.net The stability of these tautomers is a key factor in the reactivity of indazoles, with the 1H-tautomer generally being more stable. nih.govchemicalbook.com Computational methods, such as GIAO/DFT calculations, are often used in conjunction with experimental NMR data to provide a more robust structural assignment and to rationalize the observed chemical shifts. nih.gov

Table 1: Representative NMR Data for Substituted Indazoles

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide | ¹H | 10.60, 9.22, 8.11, 7.83, 7.49, 7.30, 6.83, 4.54, 1.91, 1.27-1.29, 0.92 | DMSO-d₆ | nih.gov |

| 1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide | ¹³C | 162.31, 155.67, 140.87, 138.40, 135.72, 127.21, 126.41, 123.15, 122.96, 121.89, 111.11, 111.02, 49.08, 31.91, 19.92, 14.02 | DMSO-d₆ | nih.gov |

| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide | ¹H | 9.61, 8.24–8.22, 7.83, 7.69, 7.50, 7.34, 4.53, 2.28, 1.89, 1.28, 0.89 | DMSO-d₆ | nih.gov |

| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide | ¹³C | 160.42, 149.27, 148.46, 141.42, 139.25, 136.37, 129.24, 127.37, 123.49, 122.55, 121.91, 113.34, 111.20, 49.31, 31.77, 19.86, 17.76, 13.93 | DMSO-d₆ | nih.gov |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | ¹H | 10.34, 8.25, 7.96–7.95, 7.79, 7.48, 7.31, 7.20, 4.53, 1.89, 1.33–1.31, 0.89 | DMSO-d₆ | nih.gov |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | ¹³C | 161.04, 159.9, 141.16, 137.36, 127.16, 123.05, 122.93, 122.7, 122.62, 122.24, 115.65, 115.43, 110.93, 49.07, 31.98, 19.91, 13.96 | DMSO-d₆ | nih.gov |

Mass Spectrometry Techniques for Investigating Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used to detect and characterize reaction intermediates and products, even those present in low concentrations. rsc.orgresearchgate.net Electrospray ionization (ESI-MS) is particularly well-suited for studying charged intermediates in solution. nih.gov For instance, in metal-catalyzed reactions involving indazoles, ESI-MS can help identify key catalytic species and intermediates, providing crucial insights into the reaction mechanism. researchgate.netnih.gov

The fragmentation patterns observed in the mass spectra of indazole derivatives can also provide valuable structural information. researchgate.net High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of synthesized compounds with high accuracy. nih.gov While direct evidence for transient species like trifluoromethyl iodoniums in solution can be elusive, MS has been used to detect their in-situ formation. acs.org

X-ray Crystallography for Solid-State Structural Determination of 3-Iodo-6-(trifluoromethoxy)-1H-indazole and its Derivatives

X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state. This technique is invaluable for confirming the connectivity of atoms, determining stereochemistry, and understanding intermolecular interactions such as hydrogen bonding and crystal packing. core.ac.ukrsc.org For indazole derivatives, X-ray crystallography has been used to unambiguously determine the tautomeric form present in the solid state and to characterize the geometry of the bicyclic ring system. core.ac.ukresearchgate.net

Spectroscopic Probes for Reaction Monitoring and Kinetic Analysis (e.g., in situ IR or UV-Vis spectroscopy)

In situ spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. researchgate.netyoutube.com These methods allow for the tracking of reactant consumption and product formation, providing valuable kinetic data. nih.gov

In situ IR spectroscopy can be used to follow the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. researchgate.netyoutube.com This is particularly useful for reactions involving functional group transformations. UV-Vis spectroscopy can also be employed for kinetic analysis, especially for reactions involving chromophoric species. nih.gov The change in absorbance at a specific wavelength over time can be used to determine reaction rates and orders. Derivative spectrophotometry is a more advanced UV-Vis technique that can enhance the resolution of overlapping spectral bands, making it useful for the analysis of complex mixtures. ajpaonline.com

Future Research Directions in Indazole Chemistry Pertaining to 3 Iodo 6 Trifluoromethoxy 1h Indazole

Exploration of Novel and Sustainable Synthetic Routes for the Compound

The synthesis of functionalized indazoles is a mature field, yet there remains a significant need for more sustainable and efficient methods. benthamscience.com While no specific synthesis for 3-iodo-6-(trifluoromethoxy)-1H-indazole is detailed in the reviewed literature, its construction can be envisioned through established indazole syntheses followed by functionalization.

Future research should focus on developing novel and greener routes. This could involve:

Convergent Synthesis: Designing routes where the trifluoromethoxy-substituted benzene (B151609) ring and the pyrazole (B372694) fragment are constructed and then joined, rather than building the indazole core and functionalizing it sequentially.

C-H Functionalization: Starting with 6-(trifluoromethoxy)-1H-indazole, direct C-H iodination at the C3-position would be a highly atom-economical approach. Research into selective C3-iodination reagents and conditions, such as using iodine with a mild base or an electrochemical approach, would be beneficial. chim.it

Green Chemistry Principles: Current methods often rely on traditional organic solvents and stoichiometric reagents. nih.govpatsnap.com Future work should explore the use of greener solvents (e.g., water, cyclopentyl methyl ether), recyclable catalysts, and energy-efficient activation methods like microwave irradiation or ultrasonication. researchgate.netorganic-chemistry.org One-pot procedures that combine multiple synthetic steps without isolating intermediates can further enhance efficiency and reduce waste. nih.govorganic-chemistry.org

Table 1: Potential Sustainable Approaches for Indazole Synthesis

| Synthetic Strategy | Traditional Method | Proposed Sustainable Alternative | Key Advantage |

|---|---|---|---|

| Ring Formation | Cyclization using heavy metal oxidants or harsh acids. | Metal-free, PIFA-mediated C-H amination nih.gov or organophosphorus-mediated reductive cyclization. nih.gov | Avoids toxic metals and harsh conditions. |

| Iodination | I₂ with strong base (e.g., KOH) in DMF. chim.itnih.gov | Electrochemical iodination or use of recyclable iodine sources. organic-chemistry.org | Reduces reagent use and improves safety. |

| Solvent Choice | DMF, Dioxane, CH₂Cl₂. chim.itnih.govnih.gov | Water, PEG, or other bio-based solvents. researchgate.net | Reduces environmental impact and improves process safety. |

| Energy Input | Conventional heating (reflux). patsnap.com | Microwave irradiation or flow chemistry with precise temperature control. nih.govresearchgate.net | Drastically reduces reaction times and energy consumption. |

Development of Catalyst Systems for Enhanced Selectivity and Efficiency in its Transformations

The C3-iodo group is a prime site for transition metal-catalyzed cross-coupling reactions, making this compound a valuable substrate for diversification. chim.it Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are foundational for functionalizing such iodo-heterocycles. mdpi.comyoutube.comresearchgate.netrsc.org

Future research should aim to develop more robust and selective catalyst systems tailored for this specific substrate.

Ligand Design: The trifluoromethoxy group is strongly electron-withdrawing, which can affect the reactivity of the indazole ring and the C-I bond. Developing specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium catalysts could enhance catalytic activity, improve yields, and prevent side reactions. researchgate.net

Alternative Metals: While palladium is dominant, exploring catalysts based on more abundant and less expensive metals like copper, nickel, or cobalt is a key area of sustainable chemistry. nih.govcaribjscitech.com Copper-catalyzed Ullmann-type reactions and nickel-catalyzed cross-couplings could offer alternative pathways for C-N, C-O, and C-S bond formation at the C3-position.

Photoredox Catalysis: Merging transition metal catalysis with photoredox catalysis can enable reactions under milder conditions and access novel reaction pathways that are difficult to achieve thermally. This could be particularly useful for challenging coupling reactions involving the electron-poor indazole system.

Table 2: Catalyst Systems for Potential Transformations of this compound

| Reaction Type | Target Bond | Potential Catalyst System | Rationale for Future Development |

|---|---|---|---|

| Suzuki-Miyaura | C-C (Aryl/Vinyl) | Pd(OAc)₂ or Pd(PPh₃)₄ with specialized ligands (e.g., XantPhos). nih.gov | Optimize for electron-deficient substrate; improve yields for N-unprotected indazoles. |

| Heck | C-C (Alkenyl) | PdCl₂(dppf) with TBAI/TEA. researchgate.net | Enhance regioselectivity and efficiency under milder, base-sensitive conditions. |

| Sonogashira | C-C (Alkynyl) | Pd(PPh₃)₄/CuI. mdpi.com | Develop copper-free variants to simplify purification and reduce toxicity. |

| Buchwald-Hartwig | C-N | Pd₂(dba)₃ with biaryl phosphine ligands. | Expand scope to a wider range of amines and improve functional group tolerance. |

| Ullmann Coupling | C-N, C-O, C-S | CuI with ligands like N,N-dimethylethylenediamine. caribjscitech.compatsnap.com | Lower catalyst loading, broaden substrate scope, and perform at lower temperatures. |

Unraveling Complex Reaction Mechanisms Involving the Indazole Core and its Substituents

A deeper mechanistic understanding is critical for optimizing existing reactions and designing new ones. For this compound, the interplay between the two tautomeric forms (1H and 2H), the directing effects of the substituents, and the catalyst-substrate interactions are all ripe for investigation. nih.gov

Key areas for future mechanistic studies include:

Tautomerism and Regioselectivity: The trifluoromethoxy group influences the electronic distribution and acidity of the N-H proton, which in turn affects the regioselectivity of N-alkylation and N-arylation reactions. Computational studies, such as Density Functional Theory (DFT), can predict the relative stabilities of the 1H and 2H tautomers and their corresponding N-substituted products, guiding synthetic efforts. niscpr.res.indntb.gov.uanih.govrsc.org

C-H Functionalization: Beyond the C3-iodo handle, direct C-H functionalization at other positions (C4, C5, C7) offers an efficient way to build molecular complexity. Mechanistic studies, potentially involving the isolation of organometallic intermediates, are needed to understand the regioselectivity of these reactions, which are strongly influenced by the electronic and steric profiles of the existing iodo and trifluoromethoxy groups. nih.govacs.org

Radical Pathways: Some transformations of indazoles are known to proceed through radical mechanisms. nih.gov Investigating radical-mediated reactions for the functionalization of this compound could lead to novel synthetic methods, for example, in C-H amination or alkylation. nih.govrsc.org

Design and Synthesis of Chemically Diverse Analogues for Fundamental Reactivity Studies

Systematic modification of the this compound structure is essential to build a comprehensive understanding of its chemical reactivity and to create a library of compounds for various applications. caribjscitech.com The design and synthesis of analogues allow for the probing of structure-activity relationships. nih.govucsf.edumdpi.com

Future research efforts could be directed towards synthesizing analogues by:

Varying the C3-Substituent: Replacing the iodo group with other halogens (Br, Cl), pseudohalogens (CN, SCN), or a boronic ester group via metal-catalyzed borylation. This would create a suite of building blocks with different reactivity profiles for subsequent coupling reactions. chim.it

Modifying the C6-Substituent: Replacing the trifluoromethoxy group with other electron-withdrawing (e.g., -CF₃, -NO₂, -SO₂Me) or electron-donating (e.g., -OMe, -NMe₂) groups. This would systematically alter the electronic nature of the indazole core, providing insight into its influence on reaction mechanisms and rates.

Substitution at Other Positions: Introducing substituents at the N1, C4, C5, and C7 positions. N1-substitution is crucial for modulating solubility and biological interactions, while C-H functionalization at the remaining positions would yield highly decorated scaffolds. nih.govucsf.edu

Table 3: Proposed Analogues for Fundamental Reactivity Studies

| Position of Variation | Original Substituent | Proposed Analogue Substituents | Rationale for Study |

|---|---|---|---|

| C3 | -I | -Br, -Cl, -B(pin), -CN | Compare reactivity in cross-coupling; explore alternative synthetic handles. |

| C6 | -OCF₃ | -CF₃, -NO₂, -OMe, -N(CH₃)₂ | Probe electronic effects on reactivity at C3 and N1/N2 positions. |

| N1 | -H | -CH₃, -Bn, -Aryl, -Boc | Study the impact of N-substitution on tautomerism, solubility, and reaction selectivity. |

| C4, C5, C7 | -H | -F, -Cl, -CH₃, -CO₂Me | Investigate directing group effects in further C-H functionalization reactions. |

Integration into New Chemical Methodologies (e.g., flow chemistry, electrochemistry) for Process Intensification

Translating the synthesis and transformations of this compound into modern chemical technology platforms like continuous flow chemistry and electrochemistry offers significant advantages. uc.ptdurham.ac.ukmdpi.com

Flow Chemistry: Performing reactions in continuous flow reactors provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. researchgate.netacs.org This is particularly valuable for highly exothermic reactions or those involving hazardous intermediates. The synthesis of the indazole core or its subsequent cross-coupling reactions could be adapted to flow systems, enabling safer, more efficient, and scalable production. uc.ptdurham.ac.ukacs.org The modular nature of flow chemistry also allows for multi-step sequences to be performed in a "telescoped" manner without intermediate isolation. uc.pt

Electrochemistry: Electrosynthesis offers a green alternative to conventional chemical oxidants and reductants, as it uses electrons as a traceless reagent. bohrium.comresearchgate.net Electrochemical methods could be developed for the C3-iodination of the indazole core, for C-H functionalization at other positions, or for driving coupling reactions. organic-chemistry.orgbohrium.com The integration of electrochemistry with flow systems (flow electrochemistry) is a particularly powerful approach for process intensification, combining the benefits of both technologies. researchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-Iodo-6-(trifluoromethoxy)-1H-indazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and functionalization of the indazole core. Key steps include:

- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C .

- Trifluoromethoxy Introduction : Nucleophilic aromatic substitution (SNAr) with trifluoromethoxide sources (e.g., AgOCF₃ or Cu-mediated reactions) under anhydrous conditions .

Q. Critical Parameters :

- Temperature Control : Excess heat during iodination can lead to di-iodinated byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to similar polarities of intermediates .

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves halogen bonding and steric effects from the bulky trifluoromethoxy group. Crystallization in acetone/THF mixtures enhances crystal quality .

- NMR Spectroscopy : ¹⁹F NMR (δ –55 to –60 ppm) confirms trifluoromethoxy placement, while ¹H NMR distinguishes indazole protons (e.g., H-1 at δ 10–12 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 342.93) .

Q. Data Contradictions :

- Crystallographic Space Groups : Indazole ligands in metal complexes may adopt P21/c (monoclinic) or P21/n depending on solvent coordination .

Advanced Research Questions

Q. Q3. What coordination chemistry behavior does this compound exhibit with transition metals, and how does this inform catalytic or medicinal applications?

Methodological Answer :

- Metal Binding Modes : The indazole N1/N2 atoms act as bidentate ligands. For example, in osmium(IV) complexes, axial coordination stabilizes distorted octahedral geometries .

- Electronic Effects : The electron-withdrawing trifluoromethoxy group reduces ligand basicity, favoring binding to harder Lewis acids (e.g., Os⁴⁺ vs. Pt²⁺) .

Q. Experimental Design :

- Screening : Test reactivity with [OsCl₄(H₂O)₂] in acetone/DMSO to compare cis/trans isomer ratios via HPLC .

Q. Q4. How do steric and electronic effects of the trifluoromethoxy and iodo substituents influence the compound’s pharmacological activity in enzyme inhibition assays?

Methodological Answer :

Q. Assay Protocol :

Q. Q5. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, anti-leishmanial activity varies with parasite strain (e.g., L. major vs. L. donovani) .

- Dose-Response Curves : Validate discrepancies using standardized protocols (e.g., fixed 72 h incubation, 10 µM–100 nM gradients) .

Q. Q6. What computational strategies are effective for predicting the reactivity and stability of this compound in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.